molecular formula C9H9F3O B12852694 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone

1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone

Cat. No.: B12852694
M. Wt: 190.16 g/mol
InChI Key: OSYQIOQVNCATOM-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone is a unique organic compound characterized by its bicyclic structure and the presence of trifluoromethyl and ketone functional groups

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of bicyclo[2.2.1]hept-2-ene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction with agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .

Scientific Research Applications

1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone exerts its effects is primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar compounds to 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone include:

    1-Bicyclo[2.2.1]Hept-2-Yl-Ethanone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Bicyclo[2.2.1]Hept-2-En-2-One: Similar bicyclic structure but with different functional groups, leading to distinct chemical behavior.

    Bicyclo[2.2.1]Hept-5-En-2-Yl-Methanol:

The uniqueness of this compound lies in its combination of a bicyclic structure with a trifluoromethyl ketone, which imparts distinct chemical properties and a wide range of applications.

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]hept-2-enyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H9F3O/c10-9(11,12)7(13)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2

InChI Key

OSYQIOQVNCATOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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